molecular formula C10H15N3O B1517856 3-Amino-4-[(dimethylamino)methyl]benzamide CAS No. 1096299-39-6

3-Amino-4-[(dimethylamino)methyl]benzamide

Cat. No.: B1517856
CAS No.: 1096299-39-6
M. Wt: 193.25 g/mol
InChI Key: UGHUFQTXEZGDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-[(dimethylamino)methyl]benzamide is a benzamide derivative featuring a dimethylamino-methyl substituent at the 4-position and an amino group at the 3-position of the benzene ring.

Properties

IUPAC Name

3-amino-4-[(dimethylamino)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13(2)6-8-4-3-7(10(12)14)5-9(8)11/h3-5H,6,11H2,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHUFQTXEZGDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Preparation Methodologies

Preparation of Benzamide Intermediate

The initial step typically involves the synthesis of a substituted benzanilide or benzamide intermediate. For example, 3-nitro-4-substituted benzoic acids (where substituent X = F, Cl, Br, or I) react with aniline under controlled conditions to form 3-nitro-4-X-benzanilide. This reaction is carried out in a solvent with a reaction reagent at temperatures ranging from 0 to 130 °C for 0.1 to 15 hours.

Step Reagents & Conditions Product Yield (%) Purity (%) Melting Point (°C)
1 3-nitro-4-chlorobenzoic acid + aniline + thionyl chloride, 70-100 °C, 2 hours 3-nitro-4-chlorobenzoyl aniline 88-97 98-99 128-130
2 3-nitro-4-chlorobenzoyl aniline + methyl alcohol + KOH, reflux 8 hours 3-nitro-4-methoxybenzoyl aniline 94-95 99 162-163

These steps produce the benzamide intermediate with high purity and yield, suitable for further transformations.

Reduction to Aminobenzamide

The nitro group in the intermediate is then reduced to an amino group using hydrazine hydrate in the presence of a catalyst such as alkali ferrous oxide or Raney nickel under controlled temperature (55-105 °C) and pressure conditions.

Catalyst Temperature (°C) Pressure (kg/cm²) Time (hours) Yield (%) Purity (%) Melting Point (°C)
Alkali ferrous oxide + hydrazine hydrate 55-60 Atmospheric 3 94-95 99.5 152-154
Raney nickel + hydrogen 80-105 5-14 6 70 99.3 152-154

The reduction step converts 3-nitro-4-methoxybenzoyl aniline to 3-amino-4-methoxybenzanilide efficiently, with yields ranging from 70% to 95% depending on the catalyst and conditions.

Introduction of Dimethylaminomethyl Group via Reductive Amination

The key step to obtain 3-Amino-4-[(dimethylamino)methyl]benzamide involves the reductive amination of the corresponding amino benzamide with dimethylamine and formaldehyde or chloromethyl derivatives.

  • Typical procedure:

    • Reaction of 2-(4-aminophenyl)quinazolin-4(3H)-one or related amino benzamide with dimethylamine and an aldehyde (such as benzaldehyde or chlorobenzaldehyde) in dry toluene at reflux (~80 °C) for 2-3 hours.
    • Excess solvent is distilled off under reduced pressure.
    • The residue is precipitated by addition to crushed ice, extracted with ethyl acetate, and purified by crystallization.
  • Reaction example:

Starting Material Reagents & Conditions Product Yield (%) Melting Point (°C) Molecular Weight
2-(4-aminophenyl)quinazolin-4(3H)-one 4-chlorobenzaldehyde + dimethylamine, reflux in dry toluene, 2 h 2-{4-[(Z)-(benzylidene)amino]phenyl}-3-[(dimethylamino)methyl]quinazolin-4(3H)-one 10-25 236 382

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-[(dimethylamino)methyl]benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like hydroxide (OH-) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitrobenzamide derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3-Amino-4-[(dimethylamino)methyl]benzamide is in the development of anticancer agents. Research indicates that compounds containing the 4-(aminomethyl)benzamide fragment have shown promising results against various cancer cell lines. For example, studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against receptor tyrosine kinases (RTKs), which are critical targets in cancer therapy.

Case Study: Inhibition of Receptor Tyrosine Kinases

  • A study synthesized several new compounds based on the 4-(aminomethyl)benzamide structure and tested them against multiple RTKs, including EGFR and HER-2. The results indicated that certain analogues achieved over 90% inhibition at low concentrations (10 nM) .
  • The structural flexibility provided by the benzamide moiety allows these compounds to effectively bind to the active sites of kinases, making them valuable candidates for further development as targeted therapies .

Synthesis of Drug Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting kinase pathways. Its ability to undergo further chemical modifications makes it a versatile building block for drug development.

Example: Synthesis Pathways

  • The compound can be utilized in the synthesis of more complex structures through reactions such as reductive amination and acylation, enabling the creation of new inhibitors with enhanced potency and selectivity .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Researchers have investigated how variations in its structure affect biological activity.

Key Modifications and Their Effects

  • Modifications to the dimethylamino group or alterations in the benzamide moiety have been shown to significantly impact the compound's binding affinity to target proteins .
  • A systematic approach involving the introduction of different substituents has led to the identification of compounds with improved efficacy against specific cancer cell lines .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Study Focus Key Findings
Study 1Anticancer ActivityCompounds showed >90% inhibition against EGFR at 10 nM .
Study 2SAR AnalysisStructural modifications enhanced binding affinity and selectivity .
Study 3Synthesis ApplicationsEffective intermediate for developing kinase inhibitors .

Mechanism of Action

The mechanism by which 3-Amino-4-[(dimethylamino)methyl]benzamide exerts its effects involves its interaction with specific molecular targets. The amino group can act as a nucleophile, while the benzamide moiety can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
3-Amino-4-[(dimethylamino)methyl]benzamide 4-(dimethylaminomethyl), 3-NH₂ C₁₀H₁₅N₃O 193.25 Not reported Potential directing group in catalysis; basicity from dimethylamino group
3-Amino-4-methylbenzamide 4-CH₃, 3-NH₂ C₈H₁₀N₂O 150.17 128–132 Simpler structure; lower solubility in polar solvents
3-Amino-4-methoxybenzamide 4-OCH₃, 3-NH₂ C₈H₁₀N₂O₂ 166.18 Not reported Electron-donating methoxy group enhances stability in acidic conditions
3-Amino-4-(dimethylamino)benzenesulfonamide 4-N(CH₃)₂, 3-NH₂, 1-SO₂NH₂ C₈H₁₃N₃O₂S 215.27 Not reported Sulfonamide group increases acidity; antimicrobial applications
4-Amino-N-(3-(dimethylamino)propyl)benzamide Dimethylamino group on side chain C₁₂H₁₈N₃O 220.29 Not reported Altered pharmacokinetics due to side-chain substitution

Physical and Chemical Properties

  • Basicity and Solubility: The dimethylamino group in this compound confers higher basicity compared to methyl or methoxy analogs, enhancing solubility in acidic media .
  • Thermal Stability: 3-Amino-4-methylbenzamide (mp 128–132°C) has a defined melting point, while the target compound’s thermal behavior remains uncharacterized in the evidence.
  • Hydrogen Bonding: Sulfonamide derivatives (e.g., 3-Amino-4-(dimethylamino)benzenesulfonamide) exhibit stronger hydrogen-bonding capacity due to the SO₂NH₂ group, influencing crystal packing and lattice energy .

Biological Activity

3-Amino-4-[(dimethylamino)methyl]benzamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in relation to cancer treatment and other therapeutic applications. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

The structural formula of this compound is characterized by an amino group and a dimethylaminomethyl substituent on a benzamide core. The synthesis of this compound typically involves the reaction of 4-formylbenzoic acid derivatives with dimethylamine, followed by reductive amination processes to yield the desired compound.

Anticancer Activity

Research indicates that compounds containing the 4-(aminomethyl)benzamide fragment, including this compound, exhibit potent inhibitory effects against various cancer cell lines. A study evaluated the cytotoxicity of related compounds against hematological and solid tumor cell lines, revealing significant activity against receptor tyrosine kinases (RTKs) such as EGFR and PDGFR. Notably, some analogues demonstrated over 90% inhibition at low concentrations (10 nM) against these targets .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Target KinaseInhibition (%)
10K5625.6EGFR92
11HL608.2PDGFR91
12MCF-76.9HER285

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of RTKs, which play crucial roles in cell proliferation and survival. Molecular docking studies have shown that this compound can effectively bind to the active sites of these kinases, disrupting their function and leading to apoptosis in cancer cells .

Study on Selectivity and Potency

A detailed investigation into the selectivity of related compounds demonstrated that while many exhibited broad-spectrum activity against various kinases, specific derivatives showed enhanced potency against mutant forms of BCR-ABL associated with chronic myeloid leukemia (CML). For instance, certain derivatives displayed lower IC50 values (e.g., 47 nM against Ba/F3 BCR-ABL WT cells), indicating their potential as targeted therapies for resistant CML cases .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have revealed that compounds similar to this compound possess favorable profiles, with good oral bioavailability and metabolic stability. For example, one study reported an area under the curve (AUC) value indicating robust systemic circulation after administration . However, caution is warranted as some related compounds have been associated with adverse effects in clinical settings.

Q & A

Q. What are the standard synthetic routes for preparing 3-Amino-4-[(dimethylamino)methyl]benzamide, and what reaction conditions optimize yield?

The synthesis typically involves amide bond formation between 3-amino-4-[(dimethylamino)methyl]benzoic acid and an appropriate amine. A common method uses coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous solvents (e.g., dichloromethane). Reaction optimization includes maintaining temperatures between 0–25°C and monitoring pH to prevent side reactions. Yield improvements (70–85%) are achieved by slow addition of reagents and inert atmosphere conditions .

Key Parameters Optimal Conditions
Coupling agentDCC/DMAP
SolventAnhydrous dichloromethane
Temperature0–25°C
Reaction time12–24 hours

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization relies on 1H/13C NMR (DMSO-d6 or CDCl3) to confirm proton environments and carbonyl resonance (~168–170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemistry. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% purity as a benchmark .

Q. What preliminary biological assays are recommended to screen this compound for activity?

Initial screening should include:

  • Antiproliferative assays (e.g., MTT on cancer cell lines like HeLa or MCF-7).
  • Antimicrobial testing (MIC against Gram+/− bacteria).
  • Enzyme inhibition studies (e.g., HDAC isoforms using fluorogenic substrates). Positive controls (e.g., trichostatin A for HDAC inhibition) and dose-response curves (1–100 µM) are critical for validation .

Advanced Questions

Q. How can contradictory data in biological activity studies (e.g., inconsistent IC50 values) be resolved?

Contradictions often arise from assay variability (e.g., cell line heterogeneity, solvent effects). Mitigation strategies:

  • Standardize protocols (e.g., ATP-based viability assays).
  • Validate solubility (DMSO stock <0.1% v/v) using dynamic light scattering.
  • Replicate experiments across independent labs. For example, HDAC inhibition discrepancies may require isoform-specific assays (e.g., HDAC1 vs. HDAC6) .

Q. What computational methods predict the compound’s interaction with biological targets like HDACs?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to HDAC active sites. Key steps:

  • Prepare protein structures (PDB: 4BKX for HDAC1).
  • Assign partial charges (AMBER force field).
  • Analyze binding free energy (MM-PBSA). Validate predictions with mutagenesis (e.g., His145Ala in HDAC1) .
Computational Tool Application
AutoDock VinaDocking affinity prediction
GROMACSBinding stability over 100 ns
PyMOLVisualization of H-bond networks

Q. How does substituent variation (e.g., methyl vs. methoxy groups) impact the compound’s bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy groups enhance solubility but reduce membrane permeability (logP decrease by ~0.5).
  • Dimethylamino groups improve HDAC binding (ΔG = −8.2 kcal/mol vs. −6.5 for unsubstituted analogs).
  • Methyl substituents increase metabolic stability (t1/2: 120 vs. 60 min in liver microsomes). SAR is validated via parallel synthesis and phenotypic screening .

Methodological Notes

  • Avoid commercial sources like BenchChem; prioritize PubChem, CAS, and peer-reviewed journals for data .
  • Stereochemical analysis : Use chiral HPLC (Chiralpak AD-H column) if racemization is suspected during synthesis .
  • Data reproducibility : Deposit raw NMR/HRMS spectra in open-access repositories (e.g., Zenodo) for peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-[(dimethylamino)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-[(dimethylamino)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.